2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate
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Overview
Description
2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a methoxy group, and a pyrrolo[3,4-d][1,2]oxazole ring system
Preparation Methods
The synthesis of 2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolo[3,4-d][1,2]oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxy group: This step may involve methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Formation of the benzoate ester: This can be done through esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate include:
2-methoxy-4-methylphenol: Known for its use in treating inflammatory diseases.
4-methoxyphenyl isocyanate: Used as a chemoselective protecting group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its applications in organic synthesis.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
2-Methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C27H29N3O5
- Molecular Weight : 469.54 g/mol
Pharmacological Properties
-
Antitumor Activity :
- Recent studies indicate that derivatives of pyrrolo compounds exhibit significant antitumor activity. For instance, pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against various cancer cell lines, including ovarian and breast cancer cells .
- The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Some studies suggest that pyrrolo derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth or bacterial survival.
- Receptor Modulation : Interaction with various cellular receptors can lead to altered signaling pathways that affect cell survival and proliferation.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against Mycobacterium spp. | |
Anti-inflammatory | Modulates inflammatory markers |
Case Studies
- Antitumor Efficacy in Ovarian Cancer :
- Antimicrobial Testing Against Mycobacterium tuberculosis :
Properties
Molecular Formula |
C32H26N2O6 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl] benzoate |
InChI |
InChI=1S/C32H26N2O6/c1-20-13-16-23(17-14-20)33-30(35)27-28(34(40-29(27)31(33)36)24-11-7-4-8-12-24)22-15-18-25(26(19-22)38-2)39-32(37)21-9-5-3-6-10-21/h3-19,27-29H,1-2H3 |
InChI Key |
AXWGVJBZYGTVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC |
Origin of Product |
United States |
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